3,5-Dichloro-4-nitrobenzoic acid
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Overview
Description
3,5-Dichloro-4-nitrobenzoic acid: is an organic compound with the molecular formula C7H3Cl2NO4 . It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms at the 3rd and 5th positions and a nitro group at the 4th position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Benzoic Acid Derivatives: One common method involves the nitration of 3,5-dichlorobenzoic acid using a mixture of nitric acid and sulfuric acid.
Oxidation of 3,5-Dinitrotoluene: Another method involves the oxidation of 3,5-dinitrotoluene, which can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of 3,5-Dichloro-4-nitrobenzoic acid often involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), amines.
Major Products:
Reduction: 3,5-Dichloro-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,5-Dichloro-4-nitrobenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and other aromatic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceutical agents. Its derivatives have shown promise in the development of anti-inflammatory and antimicrobial drugs .
Industry: The compound is used in the production of agrochemicals and as a reagent in analytical chemistry. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-nitrobenzoic acid primarily involves its reactivity due to the presence of the nitro and chloro substituents. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile .
Comparison with Similar Compounds
3,5-Dichlorobenzoic acid: Lacks the nitro group, making it less reactive in certain nucleophilic substitution reactions.
4-Nitrobenzoic acid: Lacks the chloro substituents, affecting its overall reactivity and applications.
Uniqueness: 3,5-Dichloro-4-nitrobenzoic acid is unique due to the combination of both nitro and chloro groups, which impart distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H3Cl2NO4 |
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Molecular Weight |
236.01 g/mol |
IUPAC Name |
3,5-dichloro-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10(13)14/h1-2H,(H,11,12) |
InChI Key |
NWZAOTIBIQHTIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)C(=O)O |
Origin of Product |
United States |
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